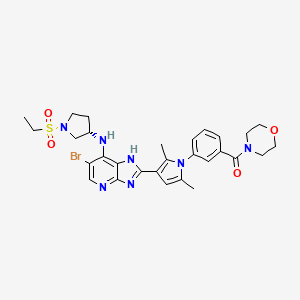![molecular formula C24H42O20 B12362433 Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal is a complex oligosaccharide structure that plays a significant role in various biological processes. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) residues linked in a specific sequence. It is often found as part of glycosphingolipids and glycoproteins, contributing to cellular recognition and signaling mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl are used to selectively protect hydroxyl groups on the monosaccharide units.
Glycosylation: The glycosylation reaction involves the formation of glycosidic bonds between the monosaccharide units. This is typically achieved using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation steps, the protecting groups are removed using specific reagents like hydrogenation for benzyl groups or acidic conditions for acetyl groups.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. enzymatic synthesis using glycosyltransferases has been explored as a more efficient and scalable method. This approach involves the use of specific enzymes to catalyze the formation of glycosidic bonds, offering higher yields and fewer side reactions compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or sodium periodate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups on the sugar residues can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides in pyridine, alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition, signaling, and immune response. It is often studied in the context of glycoproteins and glycolipids.
Medicine: Investigated for its potential role in disease mechanisms, particularly in cancer and infectious diseases. It is also explored as a target for therapeutic interventions.
Industry: Used in the development of diagnostic tools and as a component in the synthesis of complex biomolecules.
Mecanismo De Acción
The mechanism of action of Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal involves its interaction with specific receptors and proteins on the cell surface. The fucose residue is often recognized by fucose-binding lectins, which mediate various biological processes such as cell adhesion, signaling, and immune response. The compound can modulate the activity of these receptors and influence downstream signaling pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Fuc(a1-2)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal: Similar structure but with a different linkage pattern.
Gal(b1-4)[Fuc(a1-3)]Glc(b1-3)aldehydo-Gal: Similar structure but with a different arrangement of sugar residues.
GalNAc(a1-3)[Fuc(a1-2)]Gal(b1-4)Glc: Contains N-acetylgalactosamine instead of galactose.
Uniqueness
Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal is unique due to its specific linkage pattern and the presence of an aldehyde group. This structure allows it to participate in unique biochemical interactions and reactions that are not possible with other similar compounds. Its specific recognition by fucose-binding lectins and its role in cellular signaling further highlight its distinct biological significance.
Propiedades
Fórmula molecular |
C24H42O20 |
|---|---|
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
Clave InChI |
NBEYINQKIPNUEV-ZNZJNBIJSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


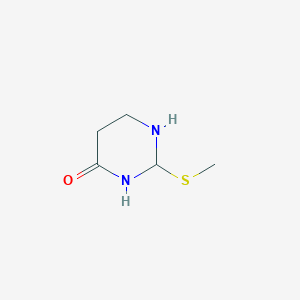
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
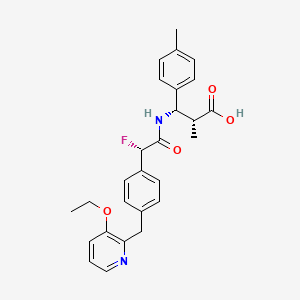

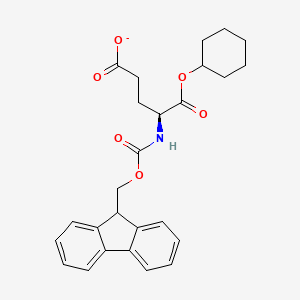
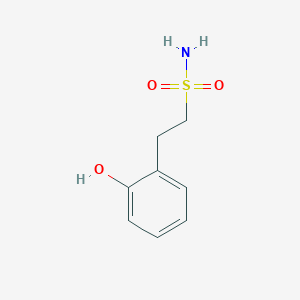
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
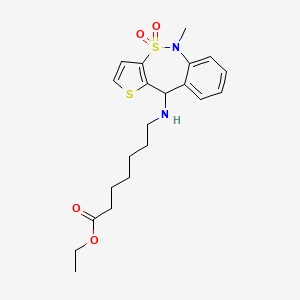
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)

